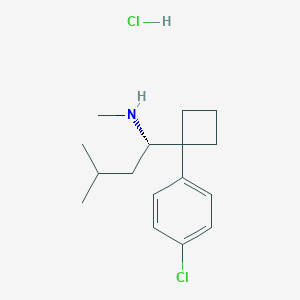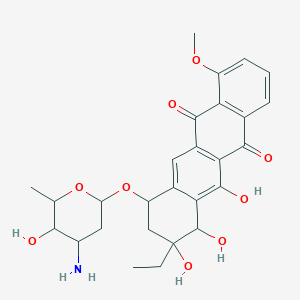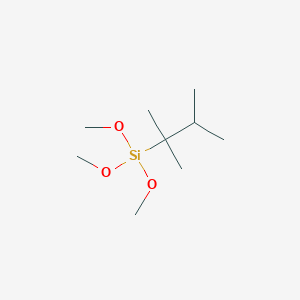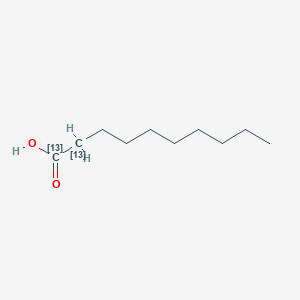
癸酸-1,2-13C2
描述
Decanoic acid, also known as capric acid, is a medium-chain fatty acid that has been utilized in various chemical syntheses and medical research. Although the provided papers do not directly discuss "Decanoic acid-1,2-13C2", they provide insights into the use of medium-chain fatty acids in different contexts. For instance, the first paper describes the use of decanoic acid as a promoting medium in the synthesis of bis(indolyl)methane derivatives, highlighting its role in enhancing the reactivity of aromatic aldehydes through electrophilic activation . This suggests that decanoic acid can be an effective catalyst in organic synthesis.
Synthesis Analysis
The synthesis of bis(indolyl)methane derivatives using decanoic acid is a significant advancement in organic chemistry. The study demonstrates that decanoic acid can activate aldehyde carbonyl groups, facilitating the addition of 2-methyl-1H-indole to various aromatic aldehydes at room temperature . This process yields pure compounds without the need for additional workup and purification steps, making it a cost-effective and environmentally friendly alternative to traditional methods that often require metal-containing catalysts and corrosive acids.
Molecular Structure Analysis
While the molecular structure of "Decanoic acid-1,2-13C2" is not explicitly discussed in the provided papers, the general structure of decanoic acid consists of a ten-carbon chain with a carboxylic acid functional group at one end. The "1,2-13C2" notation indicates that the first two carbon atoms in the chain are labeled with the stable isotope carbon-13, which can be useful in tracing the incorporation of decanoic acid into metabolic pathways or in structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The chemical reactivity of decanoic acid is exemplified in the synthesis of bis(indolyl)methane derivatives, where it acts as a medium that promotes the electrophilic activation of aromatic aldehydes . This activation is crucial for the subsequent addition reaction with 2-methyl-1H-indole, leading to the formation of the desired bis(indolyl)methane compounds. The ability of decanoic acid to participate in such reactions underscores its versatility as a reagent in organic synthesis.
Physical and Chemical Properties Analysis
Decanoic acid is known for its medium-chain fatty acid properties, which include being readily absorbed in the duodenum, as indicated by the use of a related compound, 13C-octanoic acid, in the measurement of gastric emptying rates . The physical and chemical properties of decanoic acid, such as its melting point, boiling point, solubility, and acidity, are important for its function in chemical syntheses and its behavior in biological systems. The absorption characteristics of medium-chain fatty acids like decanoic acid are utilized in medical research to study physiological processes, such as gastric emptying in infants .
科学研究应用
生物燃料研究
癸酸,也称为癸酸,已广泛用于生物燃料研究 . 作为一种中链脂肪酸,它可用于生产生物柴油 . 从可再生资源中提取癸酸的潜力激发了人们对其在可持续和环保燃料方面的应用的兴趣 .
稳定同位素标记
癸酸-1,2-13C2 是一种稳定同位素标记的化合物,使其在科学研究的各个领域都有用。 稳定同位素是非放射性的,安全易于操作,可用于跟踪原子在代谢途径中的流动,使研究人员能够详细研究代谢过程 .
代谢组学
在代谢组学中,癸酸-1,2-13C2 可用作内标。代谢组学是对细胞、生物体液、组织或生物体中称为代谢物的小分子的系统研究。 这些代谢物直接反映了细胞/组织的潜在生化活性状态 .
环境科学
在环境科学中,癸酸-1,2-13C2 可用于研究癸酸的生物降解或环境归宿。 标记的13C 允许跟踪该化合物在环境中的分解和分布 .
食品科学
在食品科学中,癸酸-1,2-13C2 可用于研究膳食脂肪的代谢命运。 13C 标记允许研究人员跟踪癸酸的消化、吸收和代谢,从而了解膳食脂肪如何影响健康和疾病 .
药物研究
在药物研究中,癸酸-1,2-13C2 可用于开发新药。 13C 标记可以帮助研究含有癸酸部分的药物的药代动力学和代谢命运 .
作用机制
Target of Action
Decanoic acid-1,2-13C2, also known as Capric acid-1,2-13C2, is a medium-chain fatty acid . Its primary targets are the c-Met signaling cascades in hepatocellular carcinoma (HCC) cells . The c-Met pathway plays a crucial role in tumor growth and progression in HCC .
Mode of Action
Decanoic acid-1,2-13C2 exhibits profound anti-tumor effects on human HCC through the suppression of HGF/c-Met signaling cascades . It inhibits HGF-induced activation of c-Met and its downstream signals . This interaction results in the induction of apoptotic cell death and the inhibition of the expression of various tumorigenic proteins .
Biochemical Pathways
The c-Met signaling pathway is the primary biochemical pathway affected by Decanoic acid-1,2-13C2 . The suppression of this pathway leads to the inhibition of tumor growth and progression in HCC . The downstream effects include the induction of apoptotic cell death and the inhibition of the expression of various tumorigenic proteins .
Pharmacokinetics
It’s known that medium-chain fatty acids like decanoic acid-1,2-13c2 are generally rapidly and efficiently absorbed in the gastrointestinal tract .
Result of Action
The result of Decanoic acid-1,2-13C2’s action is the suppression of tumor growth and progression in HCC . It induces apoptotic cell death and inhibits the expression of various tumorigenic proteins . Moreover, it attenuates tumor growth and lung metastasis in the HCC mouse model .
Action Environment
The action, efficacy, and stability of Decanoic acid-1,2-13C2 can be influenced by various environmental factors. It’s important to note that this compound should only be used by those persons trained in the safe handling of hazardous chemicals .
安全和危害
Like most carboxylic acids, decanoic acid is corrosive and can cause burns and eye damage . It is harmful if swallowed, and can be irritating to the skin and respiratory system . It is advisable to handle it with appropriate safety measures, including wearing protective clothing, gloves, and eye/face protection .
生化分析
Biochemical Properties
Decanoic acid-1,2-13C2 plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including acyl-CoA synthetase, which activates decanoic acid by converting it into decanoyl-CoA. This activated form can then enter the β-oxidation pathway, where it is broken down to produce acetyl-CoA, a key molecule in energy production . Additionally, decanoic acid-1,2-13C2 interacts with proteins involved in mitochondrial function, influencing the production of ketone bodies, which serve as alternative energy sources .
Cellular Effects
Decanoic acid-1,2-13C2 has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances mitochondrial function and increases the number of mitochondria, potentially optimizing cellular energy production . This compound also influences cell signaling pathways, such as the activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism . Furthermore, decanoic acid-1,2-13C2 impacts cellular metabolism by promoting the production of ketone bodies, which can be used as an energy source during periods of low glucose availability .
Molecular Mechanism
At the molecular level, decanoic acid-1,2-13C2 exerts its effects through several mechanisms. It binds to and activates PPARs, which are nuclear receptors that regulate the expression of genes involved in fatty acid metabolism . This activation leads to increased β-oxidation and ketogenesis. Additionally, decanoic acid-1,2-13C2 can inhibit the activity of enzymes such as histone deacetylases (HDACs), which play a role in gene expression regulation . By inhibiting HDACs, decanoic acid-1,2-13C2 can alter the expression of genes involved in cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of decanoic acid-1,2-13C2 can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to decanoic acid-1,2-13C2 can enhance mitochondrial function and increase ketone body production . Long-term exposure may lead to alterations in gene expression and cellular metabolism, potentially affecting cell viability and function . Studies have shown that decanoic acid-1,2-13C2 can be degraded over time, which may influence its long-term effects on cells .
Dosage Effects in Animal Models
The effects of decanoic acid-1,2-13C2 vary with different dosages in animal models. At low doses, it can enhance mitochondrial function and increase ketone body production without causing significant adverse effects . At high doses, decanoic acid-1,2-13C2 may exhibit toxic effects, such as liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the beneficial effects of decanoic acid-1,2-13C2 are seen at lower doses, while higher doses lead to toxicity and adverse outcomes .
Metabolic Pathways
Decanoic acid-1,2-13C2 is involved in several metabolic pathways, primarily in the β-oxidation of fatty acids. It is converted into decanoyl-CoA by acyl-CoA synthetase, which then enters the β-oxidation pathway to produce acetyl-CoA . This acetyl-CoA can be used in the citric acid cycle to generate ATP or in ketogenesis to produce ketone bodies . Decanoic acid-1,2-13C2 also interacts with enzymes such as carnitine palmitoyltransferase, which facilitates its transport into mitochondria for β-oxidation .
Transport and Distribution
Within cells, decanoic acid-1,2-13C2 is transported and distributed by various transporters and binding proteins. It can be transported into cells via fatty acid transport proteins (FATPs) and then activated by acyl-CoA synthetase . Once activated, decanoic acid-1,2-13C2 is transported into mitochondria by carnitine palmitoyltransferase for β-oxidation . The compound can also bind to albumin in the bloodstream, facilitating its distribution to different tissues .
Subcellular Localization
Decanoic acid-1,2-13C2 is primarily localized in the mitochondria, where it undergoes β-oxidation to produce acetyl-CoA . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to mitochondria . The activity and function of decanoic acid-1,2-13C2 are closely linked to its mitochondrial localization, as this is where it exerts its effects on energy production and cellular metabolism .
属性
IUPAC Name |
(1,2-13C2)decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-OJJJIBSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584355 | |
| Record name | (1,2-~13~C_2_)Decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287111-30-2 | |
| Record name | (1,2-~13~C_2_)Decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287111-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

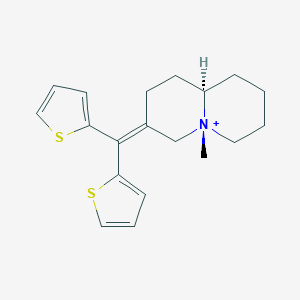
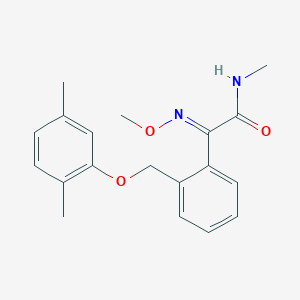
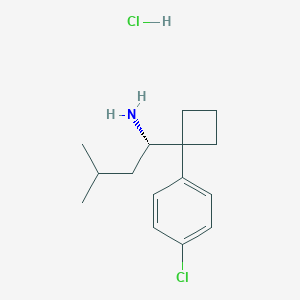
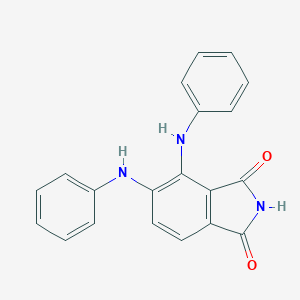
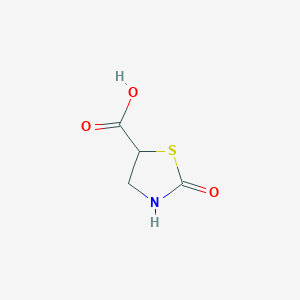
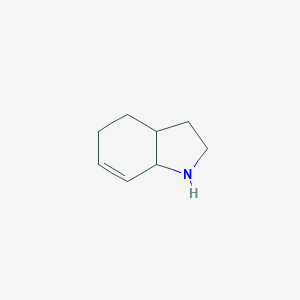
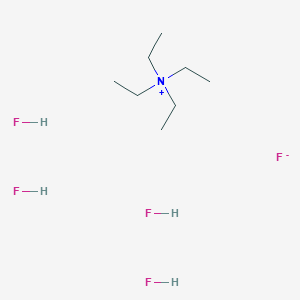
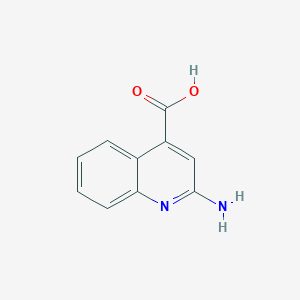

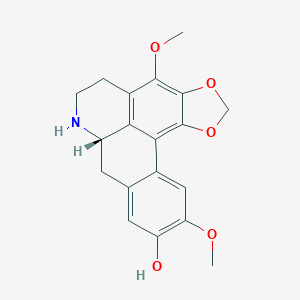
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
